

Application Notes and Protocols: 1-Methyl-2-piperidineethanol in Organic Synthesis

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Compound of Interest

Compound Name: 2-Piperidineethanol, 1-methyl-

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This document provides detailed application notes and experimental protocols for the use of 1-methyl-2-piperidineethanol as a versatile building block in the synthesis of pharmaceutically relevant compounds.

Application Notes

1-Methyl-2-piperidineethanol is a valuable chiral building block in organic synthesis, primarily utilized in the construction of complex molecules with therapeutic potential. Its piperidine core and hydroxyl functionality offer multiple reaction sites for elaboration into diverse scaffolds.

Key Applications:

- Synthesis of Phenothiazine Antipsychotics:** 1-Methyl-2-piperidineethanol is a key precursor for the side chain of the antipsychotic drug Thioridazine. The synthesis involves the conversion of the alcohol to a leaving group, typically a halide, followed by N-alkylation of the phenothiazine core. Thioridazine functions as a dopamine antagonist, with additional effects on other receptors, and its derivatives have been investigated for activity against drug-resistant tuberculosis.
- Preparation of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors:** The 1-methyl-2-piperidineethanol moiety can be incorporated into imidazo[1,2-a]pyridine scaffolds. These heterocycles are of significant interest as they form the core of molecules that can inhibit

Salt-Inducible Kinases (SIKs). SIKs are involved in the regulation of various cellular processes, and their inhibition has shown potential in the treatment of inflammatory diseases and certain cancers.^{[1][2]}

- **Development of Novel Therapeutics:** The structural motif of 1-methyl-2-piperidineethanol is found in various compounds targeting a range of biological receptors. These include antagonists for the Melanin-Concentrating Hormone (MCH1) receptor, which are under investigation for the treatment of obesity and anxiety, and antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor, with applications in reproductive health. Furthermore, this building block has been used in the synthesis of dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), which are key targets in anti-angiogenic cancer therapy.

Experimental Protocols

Protocol 1: Synthesis of Thioridazine via 2-(2-Chloroethyl)-1-methylpiperidine

This protocol details a two-step synthesis of the antipsychotic drug Thioridazine starting from 1-methyl-2-piperidineethanol.

Step 1: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

This procedure is adapted from the synthesis of the analogous 2-(2-chloroethyl)piperidine hydrochloride.

- **Reaction Scheme:**
 - 1-methyl-2-piperidineethanol is reacted with thionyl chloride to convert the hydroxyl group into a chloride.
- **Reagents and Materials:**
 - 1-methyl-2-piperidineethanol
 - Thionyl chloride (SOCl₂)
 - Chloroform (CHCl₃)

- Ethanol
- Diethyl ether
- Round-bottom flask with reflux condenser
- Magnetic stirrer
- Ice bath
- Procedure:
 - In a round-bottom flask, dissolve 1-methyl-2-piperidineethanol (1.0 eq) in chloroform.
 - Cool the solution in an ice bath.
 - Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
 - After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
 - Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain a solid residue.
 - Recrystallize the crude product from ethanol-diethyl ether to yield 2-(2-chloroethyl)-1-methylpiperidine hydrochloride.
- Quantitative Data (Representative):

Parameter	Value
Starting Material	1-methyl-2-piperidineethanol
Product	2-(2-chloroethyl)-1-methylpiperidine hydrochloride
Yield	75-85%
Melting Point	133-137 °C[3]

Step 2: Synthesis of Thioridazine

This procedure involves the alkylation of 2-(methylthio)phenothiazine with the product from Step 1.

- Reaction Scheme:
 - 2-(Methylthio)phenothiazine is N-alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a base.
- Reagents and Materials:
 - 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
 - 2-(Methylthio)phenothiazine
 - Sodium amide (NaNH_2)
 - Toluene or Xylene
 - Round-bottom flask with reflux condenser
 - Magnetic stirrer
 - Inert atmosphere (e.g., Nitrogen or Argon)
- Procedure:
 - To a suspension of sodium amide (1.1 eq) in dry toluene in a round-bottom flask under an inert atmosphere, add 2-(methylthio)phenothiazine (1.0 eq).
 - Heat the mixture to reflux for 2 hours to form the sodium salt.
 - To the refluxing mixture, add a solution of 2-(2-chloroethyl)-1-methylpiperidine (from its hydrochloride salt by neutralization with a base and extraction, 1.05 eq) in dry toluene dropwise.
 - Continue refluxing for an additional 4-6 hours.
 - Cool the reaction mixture and quench with water.

- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain Thioridazine.
- Quantitative Data (Representative):

Parameter	Value
Starting Material	2-(2-Chloroethyl)-1-methylpiperidine
Product	Thioridazine
Yield	60-70%
Melting Point	72-74 °C

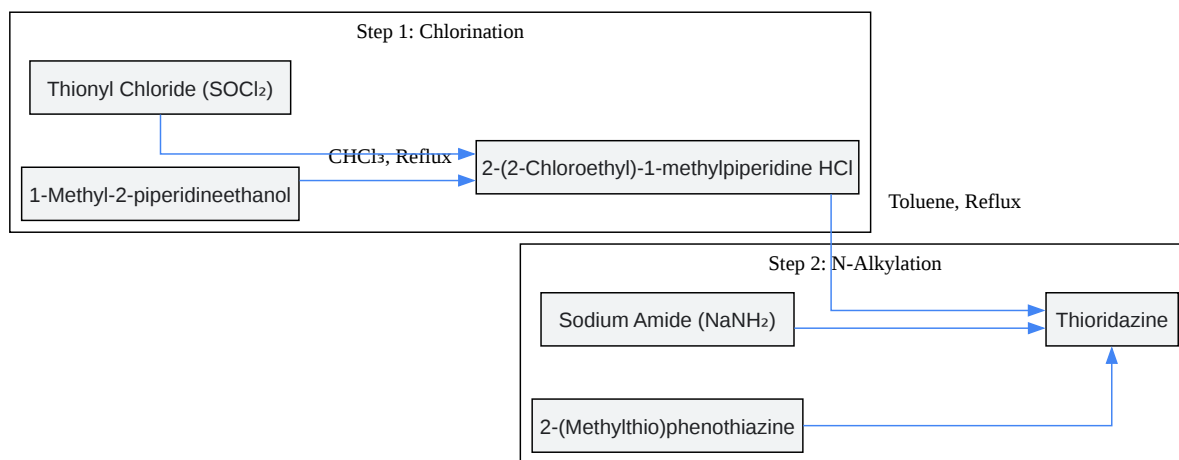
Protocol 2: Proposed Synthetic Route for an Imidazo[1,2-a]pyridine Derivative

This protocol outlines a proposed multi-step synthesis to incorporate the 1-methyl-2-piperidineethanol moiety into an imidazo[1,2-a]pyridine core, which are known to be scaffolds for SIK kinase inhibitors.

- Synthetic Strategy:
 - Functional Group Transformation: Convert the hydroxyl group of 1-methyl-2-piperidineethanol to a primary amine. This can be achieved through a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via an azide intermediate.
 - Synthesis of a Key Intermediate: The resulting 2-(2-aminoethyl)-1-methylpiperidine can then be used as a building block. For example, it can be reacted with a suitable α -haloketone to form an intermediate that can then be cyclized to the imidazo[1,2-a]pyridine.
 - Cyclization: A common method for imidazo[1,2-a]pyridine synthesis is the reaction of a 2-aminopyridine with an α -haloketone. In this proposed route, the amine derived from 1-methyl-2-piperidineethanol could be part of a more complex α -haloketone or used to functionalize a pre-formed imidazo[1,2-a]pyridine ring.

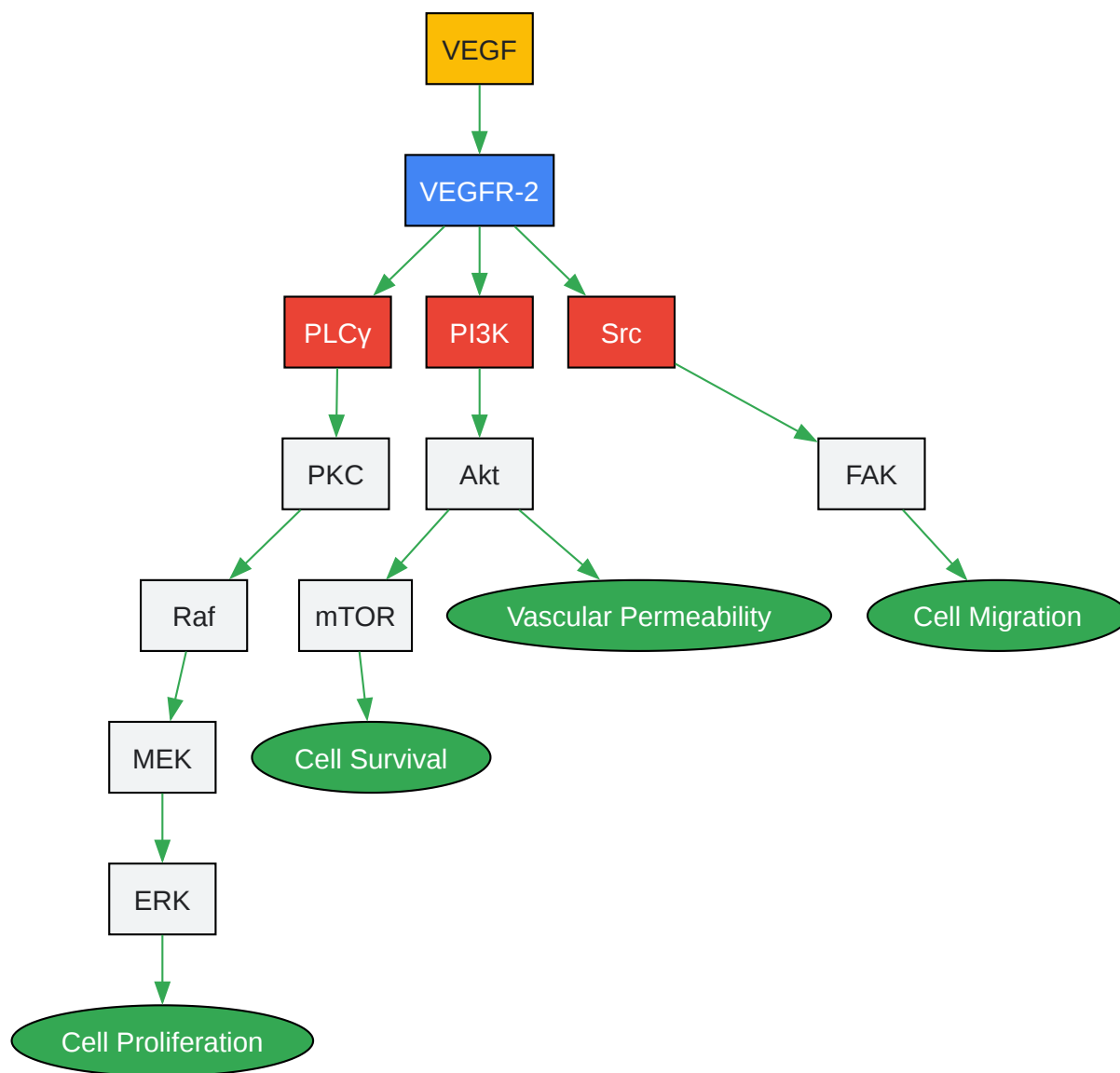
- Detailed steps would require further experimental optimization and are beyond the scope of this general protocol.

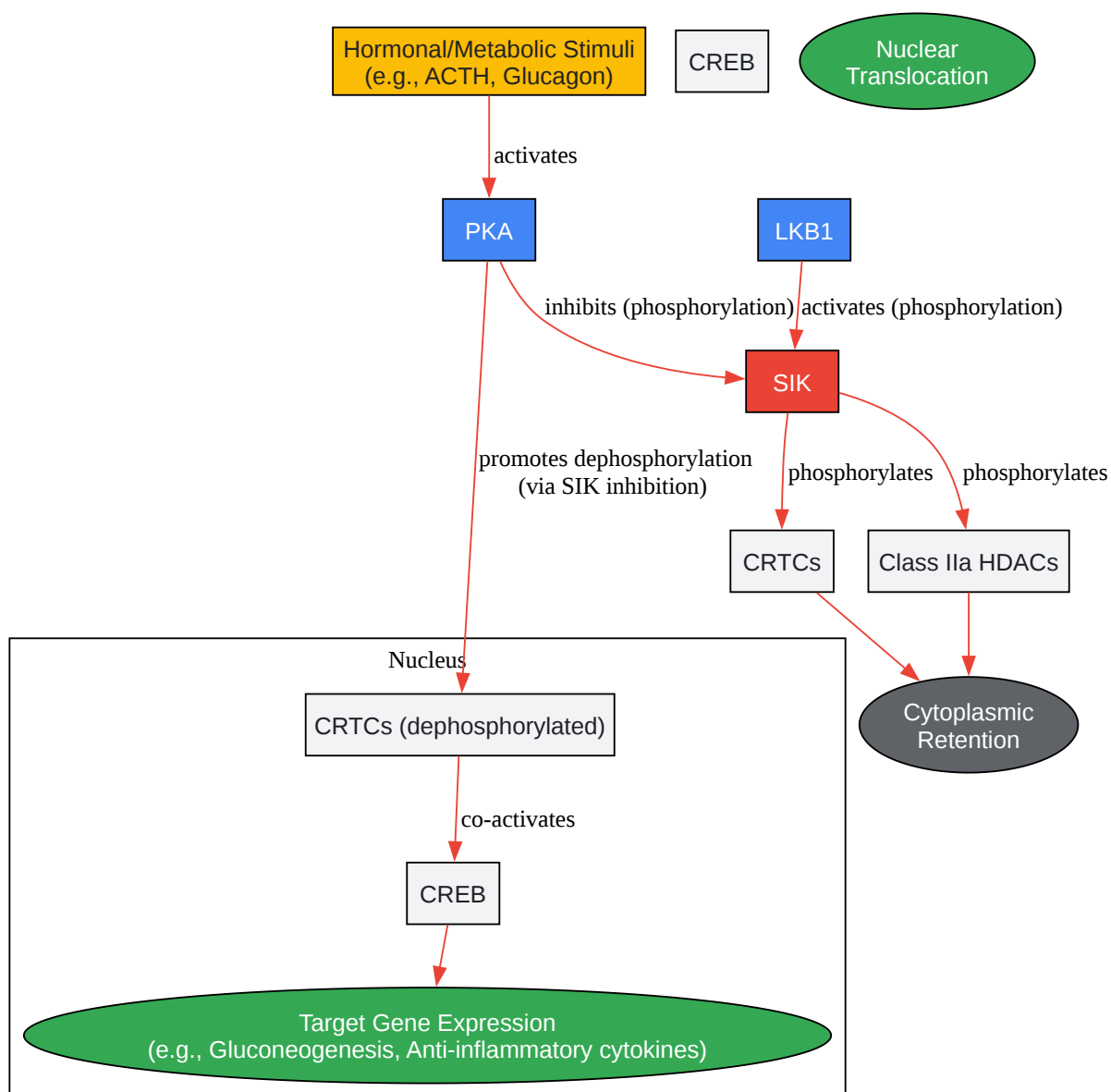
Visualizations



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Caption: Workflow for the synthesis of Thioridazine.





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